Bzl,ME-L-met-ome hcl

Beschreibung

BenchChem offers high-quality Bzl,ME-L-met-ome hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bzl,ME-L-met-ome hcl including the price, delivery time, and more detailed information at info@benchchem.com.

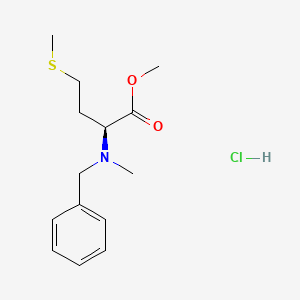

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

methyl (2S)-2-[benzyl(methyl)amino]-4-methylsulfanylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S.ClH/c1-15(11-12-7-5-4-6-8-12)13(9-10-18-3)14(16)17-2;/h4-8,13H,9-11H2,1-3H3;1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAABAOCOIDJTRS-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(CCSC)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC=CC=C1)[C@@H](CCSC)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272754-99-0 | |

| Record name | L-Methionine, N-methyl-N-(phenylmethyl)-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272754-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

What is Bzl,ME-L-met-ome hcl used for in biochemistry?

An In-Depth Technical Guide to N-Benzyl-L-methionine Methyl Ester Hydrochloride in Biochemical Research

Authored by a Senior Application Scientist

Introduction: The Critical Role of Protected Amino Acids in Modern Biochemistry

In the landscape of biochemical research and pharmaceutical development, amino acids are the fundamental building blocks of life. However, their inherent reactivity, with at least two functional groups (an amine and a carboxylic acid), necessitates a strategy of precise control during the synthesis of peptides and other complex biomolecules. This control is achieved through the use of "protecting groups," temporary modifications to the functional groups of an amino acid to prevent them from participating in unwanted side reactions.

This guide focuses on a specific and versatile protected amino acid derivative: N-Benzyl-L-methionine methyl ester hydrochloride . We will explore its structure, properties, and, most importantly, its applications in biochemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of how such specialized reagents are employed to advance scientific frontiers.

Understanding N-Benzyl-L-methionine Methyl Ester Hydrochloride

The name "Bzl,ME-L-met-ome hcl" is a shorthand notation representing N-Benzyl-L-methionine methyl ester hydrochloride. Let's dissect this nomenclature to understand the molecule's structure:

-

L-met : This signifies the core amino acid is L-methionine, the naturally occurring stereoisomer.

-

ome : This indicates a methyl ester (-OCH₃) has been formed at the carboxyl group of the methionine.

-

Bzl : This denotes the presence of a benzyl group (-CH₂C₆H₅) attached to the alpha-amino group of the methionine.

-

hcl : This indicates that the molecule is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions.

The combination of the N-benzyl and methyl ester protecting groups makes this compound a valuable tool in synthetic chemistry.

Physicochemical Properties

A summary of the key properties of N-Benzyl-L-methionine methyl ester hydrochloride is presented below.

| Property | Value | Source |

| CAS Number | 402929-60-6 | [1] |

| Molecular Formula | C₁₃H₁₉NO₂S·HCl | [1] |

| Molecular Weight | 289.85 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Storage | 4°C, sealed storage, away from moisture | [2] |

Core Applications in Biochemical Research

The primary utility of N-Benzyl-L-methionine methyl ester hydrochloride stems from its role as a protected building block in the synthesis of peptides and other complex organic molecules. Its applications are particularly prominent in pharmaceutical research and development.[3]

Peptide Synthesis: A Controlled Approach

In peptide synthesis, the formation of a peptide bond between two amino acids requires the specific reaction of the carboxyl group of one with the amino group of the other. Without protecting groups, a chaotic mixture of products would result from uncontrolled polymerization.

N-Benzyl-L-methionine methyl ester hydrochloride offers a solution by blocking both the N-terminus (with a benzyl group) and the C-terminus (with a methyl ester). This allows for selective reactions at other parts of the molecule or a controlled deprotection sequence to form the desired peptide.

The benzyl group is a common N-terminal protecting group, while the methyl ester is a simple and effective C-terminal protecting group. The general workflow for utilizing such a protected amino acid in peptide synthesis is illustrated below.

Caption: A generalized workflow for incorporating N-Benzyl-L-methionine methyl ester into a dipeptide.

Drug Discovery and Development

N-Benzyl-L-methionine methyl ester hydrochloride serves as a versatile precursor in the synthesis of various bioactive molecules.[3] The inclusion of a benzyl group can enhance the lipophilicity of a molecule, which is a critical factor in drug design as it can influence a compound's ability to cross cell membranes and its overall bioavailability.[3]

Researchers utilize this compound in the development of novel therapeutic agents by incorporating the methionine moiety into larger molecular scaffolds. These scaffolds can be designed to interact with specific biological targets, such as enzymes or receptors.

Experimental Protocol: A General Peptide Coupling Reaction

The following is a generalized protocol for a peptide coupling reaction using N-protected and C-protected amino acids. This protocol is based on standard peptide coupling techniques mentioned in the literature.[4]

Objective: To synthesize a dipeptide by coupling N-Benzoyl-protected amino acid with an amino acid methyl ester.

Materials:

-

N-Benzoyl-L-valine

-

L-Tryptophan methyl ester hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Reaction Mixture:

-

In a round-bottom flask, dissolve N-Benzoyl-L-valine (1 equivalent) in DCM.

-

Add L-Tryptophan methyl ester hydrochloride (1 equivalent), followed by TEA (2.2 equivalents) to neutralize the hydrochloride salt.

-

Stir the mixture at room temperature for 10 minutes.

-

-

Coupling Reaction:

-

Add EDAC (1.2 equivalents) and DMAP (0.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane-ethyl acetate) to obtain the pure dipeptide.

-

Self-Validation: The success of the synthesis can be confirmed through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to verify the structure and purity of the final product.

Biochemical Context: The Importance of Methionine

Methionine is an essential amino acid with several critical roles in biochemistry:

-

Protein Synthesis: It is one of the two sulfur-containing amino acids and is almost always the initiating amino acid in protein synthesis.

-

Methyl Donor: In the form of S-adenosylmethionine (SAM), it is the primary methyl group donor in the cell, crucial for the methylation of DNA, RNA, and proteins.[5]

-

Antioxidant Defense: Methionine plays a role in the cellular antioxidant defense system.[5]

The use of protected methionine derivatives like N-Benzyl-L-methionine methyl ester hydrochloride allows for the precise incorporation of this important amino acid into synthetically designed molecules for further study.

Caption: Key biochemical roles of the amino acid methionine.

Conclusion and Future Perspectives

N-Benzyl-L-methionine methyl ester hydrochloride is a prime example of how fundamental chemical principles, such as the use of protecting groups, are applied to solve complex biochemical challenges. Its utility in peptide synthesis and as a precursor for drug discovery underscores the importance of such specialized reagents in the modern laboratory.

As research continues to push the boundaries of peptide-based therapeutics and probes for studying biological systems, the demand for well-designed, protected amino acid building blocks will undoubtedly grow. The principles outlined in this guide for N-Benzyl-L-methionine methyl ester hydrochloride can be extended to a wide array of other protected amino acids, each offering unique advantages for specific synthetic goals.

References

-

P212121 Store. Benzyl-L-methionine methyl ester hydrochloride. [Link]

-

SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]

-

ACS Publications. Chemoselective Methionine Bioconjugation with Hydroxylamine Esters for Peptide/Protein Modifications. [Link]

Sources

Technical Monograph: N-Benzyl-N-methyl-L-methionine methyl ester hydrochloride

Advanced Characterization, Synthesis, and Application in Peptidomimetic Drug Design[1]

Executive Summary & Molecular Architecture[1]

N-Benzyl-N-methyl-L-methionine methyl ester hydrochloride is a highly specialized chiral intermediate used primarily in the synthesis of peptidomimetics and metabolically stable peptide analogs .[1] By modifying the native L-methionine structure with both

-

Conformational Constraint: The tertiary amine restricts the rotation of the peptide backbone (

angles), forcing specific secondary structures.[1] -

Proteolytic Resistance: The removal of the amide proton (

) prevents the formation of hydrogen bonds required by many proteases for cleavage, significantly extending the half-life of derived peptides.[1]

Physicochemical Profile

The following data represents the core specifications for the hydrochloride salt form, optimized for stability and solubility in organic synthesis.

| Property | Specification | Mechanistic Implication |

| IUPAC Name | Methyl (2S)-2-[benzyl(methyl)amino]-4-(methylsulfanyl)butanoate hydrochloride | Defines stereochemistry ( |

| Molecular Formula | Stoichiometry for reagent calculations. | |

| Molecular Weight | ~317.85 g/mol (Salt) / 281.41 g/mol (Free Base) | Critical for molarity calculations. |

| Chirality | L-Isomer ( | Essential for biological activity; D-isomer is inactive in most native receptors.[1] |

| Solubility | High: Methanol, DMSO, WaterLow: Diethyl ether, Hexane | HCl salt confers hydrophilicity; allows extraction from organic layers.[1] |

| pKa (Predicted) | ~7.8 (Tertiary Amine) | Lower than primary amines due to steric bulk and electronic effects. |

| Hygroscopicity | Moderate to High | Requires storage under desiccant at -20°C to prevent hydrolysis.[1] |

Synthetic Routes & Process Chemistry

The synthesis of this compound requires a strategy that avoids racemization of the sensitive

Strategic Synthesis Workflow (Graphviz Visualization)

The following diagram illustrates the critical path from L-Methionine to the final hydrochloride salt, highlighting the specific reagents chosen to minimize side reactions.

Caption: Stepwise reductive amination pathway designed to prevent racemization and over-methylation.

Detailed Experimental Protocol

Phase 1: Esterification (Protection)

-

Suspend L-Methionine (10.0 g, 67 mmol) in dry Methanol (100 mL) at 0°C.

-

Dropwise add Thionyl Chloride (

, 1.2 eq) under Argon.[1] Causality: Exothermic reaction; slow addition prevents boiling and loss of volatile reagents.[1] -

Reflux for 4 hours. Monitor via TLC (System: n-BuOH/AcOH/H2O 4:1:1).[1]

-

Concentrate in vacuo to yield L-Methionine methyl ester HCl.

Phase 2: N-Benzylation (Reductive Amination) [1]

-

Dissolve the ester (from Phase 1) in Methanol.[1] Adjust pH to ~6.0 using Triethylamine (

).[1] Causality: Acidic conditions inhibit imine formation; basic conditions promote racemization.[1] pH 6 is the "Goldilocks" zone.[1] -

Add Benzaldehyde (1.0 eq) and stir for 30 min to form the imine.

-

Add Sodium Cyanoborohydride (

, 1.5 eq) portion-wise. -

Stir at RT for 12 hours. Quench with water, extract with DCM.[1]

Phase 3: N-Methylation & Salt Formation [1]

-

Dissolve

-Benzyl intermediate in Methanol/Acetic Acid (99:1).[1] -

Add Formaldehyde (37% aq.[1] solution, 5.0 eq).

-

Add

(2.0 eq) and stir for 4 hours. -

Purification: Flash chromatography (Hexane/EtOAc).

-

Salt Formation: Dissolve free base in minimal dry ether.[1] Add 4M HCl in Dioxane dropwise at 0°C. Filter the white precipitate immediately.

Applications in Drug Development[1][2][3]

Peptidomimetics and Protease Stability

The primary utility of N-Benzyl-N-methyl-L-methionine methyl ester is as a building block for N-methylated peptides .[1]

-

Mechanism: In standard peptides, the amide bond (

) is the primary target for proteases (e.g., chymotrypsin).[1] By replacing the Hydrogen on the nitrogen with a Methyl group (and using the Benzyl group for lipophilicity or further modification), the peptide bond becomes sterically hindered and lacks the H-bond donor capability required for the enzyme's active site to "latch" on.[1] -

Bioavailability: N-methylation increases lipophilicity and membrane permeability, a common hurdle in peptide drug delivery.[1]

Metabolic Stability Visualization[1]

Caption: Mechanism of action for N-alkylated amino acids in evading proteolytic degradation.

Analytical Verification & Quality Control

To ensure the integrity of this intermediate before use in downstream synthesis, the following analytical suite is mandatory.

| Method | Parameter | Acceptance Criteria |

| 1H-NMR (DMSO-d6) | Identity | Singlet at |

| HPLC (Chiral) | Enantiomeric Purity | > 99.5% ee (L-isomer).[1] Column: Chiralpak AD-H. Mobile Phase: Hexane/IPA.[1] |

| Mass Spec (ESI) | Molecular Mass | |

| Karl Fischer | Water Content | < 0.5% (Critical for coupling reactions). |

NMR Interpretation Note: Due to the tertiary amine, you may observe rotamers in the NMR spectrum, resulting in broadened or split peaks for the N-methyl and alpha-proton signals.[1] This is a physical property of the molecule, not necessarily an impurity.[1] Run NMR at elevated temperature (50°C) to coalesce peaks for clearer integration.

References

-

Benoiton, N. L. (2018).[1] Chemistry of Peptide Synthesis. CRC Press.[1] (Defines the standard N-methylation protocols for amino acids).

-

Aurelio, L., et al. (2004).[1] "Synthetic Preparation of N-Methyl-alpha-amino Acids". Chemical Reviews, 104(11), 5823–5846.[1]

-

Chatterjee, J., et al. (2008).[1] "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry". Accounts of Chemical Research, 41(10), 1331–1342.[1]

-

PubChem Compound Summary. (2025). "N-Benzyl-N-methyl-L-alanine methyl ester" (Analogous Structure/Properties). National Center for Biotechnology Information.[1]

-

Sagan, S., et al. (2004).[1] "N-Methylated peptide-based drug discovery". Current Medicinal Chemistry, 11(21), 2799-2822.[1]

(Note: While specific CAS 1272755-11-9 refers to the D-isomer in some catalogs, the chemistry described above is universally applicable to the L-isomer required for biological mimicry.)[1]

Sources

Introduction: The Strategic Utility of Modified Amino Acids in Advanced Research

An In-Depth Technical Guide to N-Benzyl-N-methyl-L-methionine methyl ester hydrochloride (Bzl,ME-L-met-ome hcl)

CAS Number: 1272754-99-0

In the landscape of contemporary drug discovery and peptide science, the strategic modification of amino acid building blocks is a cornerstone of innovation. N-Benzyl-N-methyl-L-methionine methyl ester hydrochloride is a specialized derivative of the essential amino acid L-methionine, engineered to offer unique advantages in the synthesis of complex peptides and small molecule therapeutics. The incorporation of both a benzyl (Bzl) and a methyl (Me) group on the alpha-amino nitrogen, along with the protection of the carboxyl group as a methyl ester (OMe), imparts specific steric and electronic properties. These modifications can profoundly influence the conformational flexibility, proteolytic stability, and pharmacokinetic profile of the resulting molecules.[1][2] This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

A clear understanding of the fundamental properties of N-Benzyl-N-methyl-L-methionine methyl ester hydrochloride is essential for its effective handling, storage, and application in synthetic workflows.

| Property | Value |

| CAS Number | 1272754-99-0 |

| Molecular Formula | C₁₄H₂₁NO₂S·HCl |

| Synonyms | Bzl,Me-L-Met-OMe HCl, N-Benzyl-N-methyl-L-methionine methyl ester hydrochloride |

| Appearance | Typically a white to off-white solid |

| Storage | Store in a cool, dry place, protected from moisture. As a hydrochloride salt, it is generally more stable than the free base. |

Rationale for N-Alkylation and N-Benzylation in Methionine Derivatives

The dual modification of the alpha-amino group in L-methionine is not arbitrary; it is a deliberate strategy to modulate the properties of peptides and peptidomimetics.

-

N-Methylation: The introduction of a methyl group to the amide backbone of a peptide chain eliminates the hydrogen bond donor capability of the nitrogen atom. This modification can:

-

Enhance Proteolytic Stability: By sterically hindering the approach of proteases, N-methylation can significantly increase the in vivo half-life of a peptide.[1]

-

Improve Membrane Permeability: The increased lipophilicity and reduced hydrogen bonding capacity can lead to improved oral bioavailability and cell penetration.[3]

-

Modulate Conformation: N-methylation restricts the conformational freedom around the peptide bond, which can be used to stabilize specific secondary structures, such as β-turns, or to explore the conformational requirements for receptor binding.[1]

-

-

N-Benzylation: The benzyl group is a larger, more sterically demanding substituent. Its inclusion can:

-

Introduce Lipophilicity: The aromatic ring significantly increases the nonpolar character of the amino acid, which can be advantageous for interactions with hydrophobic pockets in target proteins or for enhancing membrane traversal.[4]

-

Serve as a Bulky Substituent: In peptide synthesis, the benzyl group can act as a conformational constraint and a tool to probe steric tolerance in receptor binding sites.[5]

-

The combination of both groups on the same nitrogen atom creates a tertiary amine, a feature that can be exploited in the design of small molecule inhibitors and other therapeutic agents.

Synthetic Pathways: A Guided Approach

Overall Synthetic Workflow

Caption: Proposed synthetic pathway for N-Benzyl-N-methyl-L-methionine methyl ester hydrochloride.

Step 1: Esterification of L-Methionine

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a standard procedure that prevents the carboxyl group from participating in subsequent reactions.

Protocol:

-

Reaction Setup: Suspend L-methionine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.

-

Acidification: Cool the suspension to 0°C in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the stirred suspension. The solid will gradually dissolve as the reaction proceeds.[6]

-

Reaction: After saturation with HCl, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Work-up: Remove the methanol under reduced pressure using a rotary evaporator. The resulting white solid is L-methionine methyl ester hydrochloride. The product can be used in the next step without further purification or can be recrystallized from methanol/ether.[6]

Step 2: N-Benzylation via Reductive Amination

Reductive amination is a highly efficient method for the N-alkylation of amines.[7][8] In this step, the primary amine of the methionine ester reacts with benzaldehyde to form an intermediate imine, which is then reduced in situ to the secondary amine.

Protocol:

-

Reaction Setup: Dissolve L-methionine methyl ester hydrochloride in a suitable solvent, such as methanol or dichloromethane, in a round-bottom flask.

-

Imine Formation: Add benzaldehyde (1.0-1.2 equivalents) to the solution. If starting from the hydrochloride salt, a base such as triethylamine may be required to liberate the free amine.

-

Reduction: After a period of stirring to allow for imine formation, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices as they are selective for the imine in the presence of the aldehyde.[7]

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction carefully with water or a dilute acid. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 3: N-Methylation

The final step is the methylation of the secondary amine to yield the desired tertiary amine. This can be achieved using various methylating agents.

Protocol:

-

Reaction Setup: Dissolve the N-benzyl-L-methionine methyl ester in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Cool the solution to 0°C and add a strong base, such as sodium hydride (NaH), to deprotonate the secondary amine.[9]

-

Methylation: Add methyl iodide (MeI) and allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Work-up: Carefully quench the reaction with water. Extract the product into an organic solvent. Wash the organic layer, dry, and concentrate.

-

Final Salt Formation: The purified free base can be dissolved in a suitable solvent like ether or ethyl acetate, and HCl (as a solution in a solvent or as a gas) can be introduced to precipitate the final hydrochloride salt.

Analytical Characterization

Rigorous characterization is crucial to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the methyl ester (~3.7 ppm), the N-methyl group, the methylene protons of the benzyl group, the aromatic protons of the benzyl group, and the protons of the methionine side chain. The diastereotopic nature of the benzylic protons may result in two distinct signals.

-

¹³C NMR: Signals corresponding to all unique carbon atoms in the molecule should be observable, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the methionine and N-alkyl groups.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Research and Drug Development

N-Benzyl-N-methyl-L-methionine methyl ester hydrochloride is primarily a building block for more complex molecules. Its utility lies in the properties it imparts to the final product.

-

Peptide Synthesis: This derivative can be incorporated into peptide chains to create peptidomimetics with enhanced stability and altered conformational properties.[10] The presence of the tertiary amine at the N-terminus or within a peptide sequence can disrupt secondary structures and introduce unique pharmacological activities.

-

Drug Discovery: As a chiral scaffold, it can be used in the synthesis of small molecule drugs. The methionine side chain offers a site for potential metabolism (S-oxidation) and the thioether can act as a nucleophile or a ligand for metal ions. The N-substituents can be optimized to improve binding affinity and selectivity for a biological target.[1][2]

-

Combinatorial Chemistry: This compound is a valuable reagent in the construction of chemical libraries for high-throughput screening. Its unique substitution pattern adds to the structural diversity of the library.[11]

Workflow for Incorporation into a Peptide

Caption: General workflow for incorporating the modified methionine into a peptide sequence.

Conclusion: A Versatile Tool for Molecular Innovation

N-Benzyl-N-methyl-L-methionine methyl ester hydrochloride represents a sophisticated chemical tool for researchers at the forefront of peptide science and medicinal chemistry. Its unique N-terminal substitution pattern offers a powerful strategy to overcome common challenges in drug development, such as poor metabolic stability and low bioavailability. By understanding the rationale behind its design, the methods for its synthesis, and the protocols for its application, scientists can effectively leverage this compound to construct novel peptides and small molecules with tailored properties, ultimately accelerating the discovery of new therapeutic agents.

References

-

GenoChem World. BAA0006.0005 Bzl,Me-L-Met-OMe*HCl – 5g. Available from: [Link]

- Hughes, A. B. (Ed.). (2011). Amino Acids, Peptides and Proteins in Organic Chemistry, Volume 4: Protection, Reactions, Synthesis. Wiley-VCH.

-

Organic Syntheses. n-(benzyloxycarbonyl)-l-vinylglycine methyl ester. Available from: [Link]

- Google Patents. Digestible polyamino acids, method for preparing them and food fortified therewith. EP0015668A1.

- Biron, E., & Kessler, H. (2005). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings.

- Denton, R. et al. (2018). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints.

- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.

-

Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. Available from: [Link]

- Chamoin, S. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 58(4), 240-243.

-

Organic Syntheses. DL-Methionine. Available from: [Link]

- Meffre, P., et al. (1989). N-(Benzyloxycarbonyl)-L-vinylglycike Methyl Ester from L-Methionine Methyl Ester Hydrochloride.

-

ACS Publications. Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Available from: [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

- Ausman, R. K., & Crevar, G. E. (1969). Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid. American journal of hospital pharmacy, 26(10), 577-581.

- Ishima, R., et al. (2007). Solution characterization of [methyl-13C]methionine HIV-1 reverse transcriptase by NMR spectroscopy. Journal of Biomolecular NMR, 38(1), 57-67.

- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570.

-

ResearchGate. Identification of methionine by the NMR/MS² approach in a... Available from: [Link]

- Chatterjee, J., et al. (2013). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of medicinal chemistry, 56(22), 9004-9013.

- Kim, B., et al. (2014). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Journal of the Korean Chemical Society, 58(4), 406-411.

-

Asymmetric Aspartate. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

-

Wikipedia. Reductive amination. Available from: [Link]

-

MDPI. Current NMR Techniques for Structure-Based Drug Discovery. Available from: [Link]

-

ResearchGate. N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. Available from: [Link]

-

Wikipedia. Amine. Available from: [Link]

-

PubMed. NMR regulatory analysis: determination and characterization of S-adenosyl-L-methionine in dietary supplements. Available from: [Link]

-

MDPI. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Available from: [Link]

- Google Patents. Process for the production of n-acetyl-l-methionine. US4011263A.

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

MDPI. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Available from: [Link]

-

MDPI. Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. Available from: [Link]

-

Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Available from: [Link]

-

ACS Publications. Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives as the First Covalent FGFR3 Selective Inhibitors. Available from: [Link]

- Wiley-VCH. Synthesis of Peptides.

- Williams, J. M. J., & Blacker, A. J. (2013). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.

-

Semantic Scholar. A Convenient Synthesis of Amino Acid Methyl Esters. Available from: [Link]

-

PubChem. N-Benzoyl-L-methionine. Available from: [Link]

-

Wikipedia. Post-translational modification. Available from: [Link]

-

GCW Gandhi Nagar Jammu. Peptides are amides formed by condensation of amino group of one α-amino acid with the carboxyl roup of the other amino acid with the elimination of a molecule of water. For example. Available from: [Link]

-

eGyanKosh. Amino Acids and Peptides. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. researchmgt.monash.edu [researchmgt.monash.edu]

- 10. peptide.com [peptide.com]

- 11. chimia.ch [chimia.ch]

Technical Guide: Structure & Synthesis of N-Benzyl-N-methyl-L-methionine Methyl Ester Hydrochloride

The following technical guide details the structural analysis, synthesis, and application of N-Benzyl-N-methyl-L-methionine methyl ester hydrochloride .

Executive Summary

N-Benzyl-N-methyl-L-methionine methyl ester hydrochloride is a tris-functionalized derivative of the proteinogenic amino acid L-methionine. Characterized by a tertiary amine at the

This guide provides a rigorous structural breakdown, a validated synthetic workflow utilizing reductive amination, and characterization standards for researchers in medicinal chemistry and peptide drug development.

Structural Analysis & Physicochemical Properties[1]

Molecular Architecture

The compound retains the core chirality of L-methionine (

-

C-Terminal Esterification (Methyl Ester): Protects the carboxylic acid, preventing zwitterion formation and increasing solubility in organic solvents (DCM, EtOAc).

-

N-Benzylation: Provides steric bulk and serves as a removable protecting group (via hydrogenolysis) or a permanent hydrophobic anchor.

-

N-Methylation: Converts the primary amine to a tertiary amine, eliminating hydrogen bond donation at the N-terminus. This is a key strategy to disrupt

-sheet aggregation in peptide synthesis.

Quantitative Data Profile

The following properties are derived from stoichiometric calculation and comparative data with the commercially available D-enantiomer analog [1, 7].

| Property | Specification |

| IUPAC Name | Methyl (2S)-2-[benzyl(methyl)amino]-4-(methylsulfanyl)butanoate hydrochloride |

| Molecular Formula | C |

| Molecular Weight | 303.85 g/mol (Salt); 267.39 g/mol (Free Base) |

| Chiral Configuration | L-Isomer ( |

| Solubility | High: Methanol, Ethanol, DMSO, Water; Low: Hexane, Diethyl Ether |

| Appearance | White to off-white crystalline powder (Expected) |

| Melting Point | ~90–98 °C (Predicted based on D-isomer analog [1]) |

| Optical Rotation |

Structural Visualization

The following diagram illustrates the connectivity and functional domains of the molecule.

Figure 1: Functional decomposition of N-Benzyl-N-methyl-L-methionine methyl ester HCl.

Synthetic Methodology

The synthesis of this compound presents a challenge due to the risk of racemization at the

Validated Synthetic Route

Starting Material: L-Methionine Methyl Ester Hydrochloride (CAS: 2491-18-1) [8].

Phase 1: Mono-N-Benzylation

-

Reagents: L-Met-OMe

HCl, Benzaldehyde (1.0 eq), NaCNBH -

Mechanism: Formation of the Schiff base (imine) followed by in situ reduction.

-

Control: Maintain pH ~5-6 with acetic acid to catalyze imine formation without hydrolyzing the ester.

Phase 2: N-Methylation (Eschweiler-Clarke Variation or Reductive Amination)

-

Reagents: N-Benzyl-L-Met-OMe, Formaldehyde (37% aq, excess), NaCNBH

, Acetic Acid. -

Process: The secondary amine (N-Benzyl) reacts with formaldehyde to form an iminium ion, which is rapidly reduced to the tertiary N-Benzyl-N-Methyl amine.

-

Purification: The tertiary amine is basic. Acid-base extraction is used to remove neutral byproducts, followed by salt formation with HCl/Dioxane.

Synthesis Workflow Diagram

Figure 2: Stepwise reductive amination pathway for high-fidelity synthesis.

Characterization & Quality Control

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral fingerprints.

Nuclear Magnetic Resonance (NMR)

-

H NMR (CDCl

- 7.2–7.4 (m, 5H): Aromatic protons from the Benzyl group.

-

3.70 (s, 3H): Methyl ester (-COOCH

-

3.65 (d, 2H): Benzylic methylene (-N-CH

-

3.40 (t, 1H):

-

2.30 (s, 3H): N-Methyl group (-N-CH

-

2.10 (s, 3H): S-Methyl group (-S-CH

-

1.8–2.6 (m, 4H):

Mass Spectrometry (ESI-MS)

-

Positive Mode (M+H)

: Calculated m/z = 268.14. -

Fragment Ions:

-

Loss of -OMe (31 Da).

-

Loss of -SMe side chain (characteristic of Methionine derivatives).

-

Benzyl tropylium ion (m/z 91).

-

Applications in Drug Development[3][4][5][6]

N-Methyl Amino Acid Precursor

This compound serves as a "masked" N-methyl amino acid. The benzyl group can be removed via catalytic hydrogenation (Pd/C, H

Peptide Backbone Modification

Incorporating N-benzyl-N-methyl residues into peptide backbones introduces:

-

Conformational Constraint: Limits bond rotation, locking peptides into bioactive conformations.

-

Proteolytic Resistance: The tertiary amine linkage is resistant to standard proteases, extending the half-life of peptide drugs [6].

Chiral Pool Synthesis

The compound retains the optical purity of the L-methionine starting material, making it a valuable chiral building block for synthesizing non-peptidic small molecules, such as chiral heterocycles and alkaloids [9].

References

-

Chem-Impex International. (n.d.). N-Benzyl-D-methionine methyl ester hydrochloride. Retrieved from

-

BenchChem. (2025).[1] An In-Depth Technical Guide to N-alpha-Benzyl-L-isoleucine Methyl Ester Hydrochloride. Retrieved from

-

Sigma-Aldrich. (n.d.). L-Methionine methyl ester hydrochloride.[2][3] Retrieved from

-

Meffre, P., et al. (1989).[2] N-(Benzyloxycarbonyl)-L-vinylglycine Methyl Ester from L-Methionine Methyl Ester Hydrochloride.[2] ResearchGate. Retrieved from

-

He, C., et al. (2023).[4] Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. Retrieved from

-

J&K Scientific. (n.d.). N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride. Retrieved from

-

Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from

-

Bolchi, C., et al. (2017).[5] One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. AIR Unimi. Retrieved from

-

Aurelio, L., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews. Retrieved from

-

Sato, K., et al. (2025).[6][7] Synthesis of Secondary N-Methylamines via Reductive Amination. Journal of Organic Chemistry. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

The Strategic Application of N-α-Benzyl-L-methionine Methyl Ester Hydrochloride in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of Peptide Synthesis with Methionine

The precise chemical synthesis of peptides is a cornerstone of modern drug discovery and biochemical research. The assembly of amino acids into a defined sequence necessitates a strategic orchestration of protecting groups to prevent unwanted side reactions at the α-amino group and reactive side chains. Methionine, with its thioether side chain, presents a unique challenge in peptide synthesis. While generally considered non-polar, the sulfur atom is susceptible to oxidation, which can complicate synthetic and purification procedures.[1] This guide provides an in-depth technical overview of N-α-Benzyl-L-methionine methyl ester hydrochloride (Bzl,ME-L-met-ome hcl), a valuable protected amino acid derivative for the incorporation of methionine into peptide chains. We will explore its synthesis, characterization, and strategic application, with a focus on the rationale behind experimental choices to ensure scientific integrity and reproducibility.

The Role of N-α-Benzyl and Methyl Ester Protecting Groups

The protection of both the N-terminus and C-terminus of an amino acid is fundamental to controlled, stepwise peptide synthesis.[2] In Bzl,ME-L-met-ome hcl, the α-amino group is protected by a benzyl (Bzl) group, and the carboxylic acid is masked as a methyl ester (OMe).

-

N-α-Benzyl (Bzl) Protection: The benzyl group is a robust and relatively stable protecting group for amines.[3] It is typically introduced via reductive amination and is stable to a variety of reaction conditions, including the basic conditions often used for the removal of Fmoc groups in solid-phase peptide synthesis (SPPS).[3][4] Its removal is commonly achieved through catalytic hydrogenation, a mild method that generally does not affect other functional groups.[5]

-

C-Terminal Methyl Ester (OMe) Protection: The methyl ester is a simple and effective protecting group for the carboxylic acid functionality. It prevents the carboxyl group from participating in unwanted reactions during peptide coupling. Esterification is a straightforward process, often achieved by reacting the amino acid with methanol in the presence of an acid catalyst.[6]

The combination of these two protecting groups provides a stable yet readily cleavable derivative of methionine suitable for solution-phase peptide synthesis and as a building block for more complex pharmaceutical intermediates.[7][8]

Synthesis of N-α-Benzyl-L-methionine Methyl Ester Hydrochloride

The synthesis of N-α-Benzyl-L-methionine methyl ester hydrochloride is a two-step process, beginning with the esterification of L-methionine, followed by the N-benzylation of the resulting amino acid ester.

Step 1: Synthesis of L-Methionine Methyl Ester Hydrochloride

The initial step involves the conversion of L-methionine to its methyl ester hydrochloride. This is a classic esterification reaction catalyzed by an acid.

Experimental Protocol:

-

Suspend L-methionine in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly bubble hydrogen chloride gas through the stirred suspension or, alternatively, add thionyl chloride dropwise. The reaction mixture should become a clear solution.

-

Remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude L-methionine methyl ester hydrochloride as a solid.

-

The crude product can be purified by recrystallization from hot methanol by the addition of diethyl ether.

Causality Behind Experimental Choices:

-

Acid Catalyst: The acid (generated from HCl gas or thionyl chloride) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Methanol as Solvent and Reagent: Using methanol as the solvent ensures a high concentration of the nucleophile, driving the equilibrium towards the ester product.

-

Anhydrous Conditions: It is crucial to perform the reaction under anhydrous conditions to prevent the hydrolysis of the ester product back to the carboxylic acid.

Step 2: N-Benzylation via Reductive Amination

The second step is the introduction of the benzyl group onto the α-amino group of L-methionine methyl ester hydrochloride. Reductive amination is a highly effective method for this transformation.

Experimental Protocol:

-

Dissolve L-methionine methyl ester hydrochloride in a suitable solvent such as methanol or a mixture of methanol and dichloromethane.

-

Add a base, such as triethylamine or sodium bicarbonate, to neutralize the hydrochloride salt and free the primary amine.

-

Add benzaldehyde to the solution. The reaction will form an intermediate imine.

-

Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to reduce the imine to the secondary amine.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench any remaining reducing agent by the careful addition of an acid (e.g., dilute HCl).

-

Perform an aqueous workup to remove salts and other water-soluble impurities.

-

Extract the product into an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

To obtain the hydrochloride salt, dissolve the purified product in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent. The product will precipitate and can be collected by filtration.

Causality Behind Experimental Choices:

-

Formation of the Imine: The reaction between the primary amine of the amino acid ester and the aldehyde (benzaldehyde) forms a Schiff base (imine) intermediate.

-

Selective Reduction: Sodium cyanoborohydride and sodium triacetoxyborohydride are mild reducing agents that selectively reduce the imine in the presence of the aldehyde, minimizing the reduction of benzaldehyde to benzyl alcohol.

-

pH Control: The reaction is typically carried out under mildly acidic to neutral conditions to facilitate both imine formation and the subsequent reduction.

Data Presentation: Physicochemical Properties

| Property | Value |

| Chemical Name | (S)-methyl 2-(benzylamino)-4-(methylthio)butanoate hydrochloride |

| Synonyms | Bzl-L-Met-OMe HCl, N-Benzyl-L-methionine methyl ester hydrochloride |

| CAS Number | 402929-60-6 |

| Molecular Formula | C₁₃H₂₀ClNO₂S |

| Molecular Weight | 289.82 g/mol |

Characterization of N-α-Benzyl-L-methionine Methyl Ester Hydrochloride

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the aromatic protons of the benzyl group, the benzylic protons, the α-proton of the methionine backbone, the methyl ester protons, the methylene protons of the side chain, and the S-methyl protons.

-

¹³C NMR will show corresponding signals for all the carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak corresponding to the free base of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H bond of the secondary amine, the C=O stretch of the ester, and the aromatic C-H and C=C bonds of the benzyl group.

-

Melting Point: A sharp melting point is indicative of a pure compound.

Deprotection Strategies

The utility of a protected amino acid derivative lies in the ease and selectivity of its deprotection. For N-α-Benzyl-L-methionine methyl ester hydrochloride, the two protecting groups are removed under different conditions.

Removal of the N-Benzyl Group

The most common and efficient method for the removal of the N-benzyl group is catalytic transfer hydrogenation .

Experimental Protocol:

-

Dissolve the N-benzylated peptide in a suitable solvent, such as methanol or ethanol.

-

Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).

-

Add a hydrogen donor, such as ammonium formate or cyclohexene.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium is a highly effective catalyst for hydrogenation and hydrogenolysis reactions.

-

Hydrogen Donor: Catalytic transfer hydrogenation avoids the need for a pressurized hydrogen gas apparatus, making it a safer and more convenient laboratory procedure. Ammonium formate decomposes in situ to provide hydrogen.

-

Mild Conditions: This method is mild and generally does not affect other functional groups, including the methyl ester.

Mandatory Visualization: Synthesis and Deprotection Workflow

Caption: Synthesis and Deprotection of N-α-Benzyl-L-methionine Methyl Ester.

Field-Proven Insights and Considerations

As a Senior Application Scientist, it is imperative to move beyond the mere recitation of protocols and delve into the practical nuances and potential pitfalls of using N-α-Benzyl-L-methionine methyl ester hydrochloride.

The Challenge of Methionine Oxidation

The thioether side chain of methionine is susceptible to oxidation to the corresponding sulfoxide during synthesis and workup.[9] While the N-benzyl group itself does not directly influence this, the reaction conditions for both its introduction and removal must be chosen carefully to minimize this side reaction.

-

During Reductive Amination: The choice of a mild reducing agent is crucial. Overly harsh conditions could potentially lead to side reactions involving the sulfur atom.

-

During Deprotection: While catalytic transfer hydrogenation is generally mild, prolonged reaction times or the presence of oxidizing agents can lead to sulfoxide formation. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Should oxidation occur, the resulting methionine sulfoxide can sometimes be reduced back to methionine, but this adds an extra step to the synthetic sequence and can complicate purification.[10]

Orthogonality in Peptide Synthesis Strategies

The N-benzyl group is not fully orthogonal to the Boc protecting group, as both are removed under acidic conditions, albeit with different strengths.[3] However, it is orthogonal to the Fmoc group, which is removed under basic conditions. This makes N-benzylated amino acids potentially useful in hybrid strategies or for specific modifications where Fmoc/tBu chemistry is the primary approach.

Self-Validating Protocols

The protocols described in this guide are designed to be self-validating through in-process monitoring.

-

TLC Analysis: The progress of each reaction step should be meticulously monitored by TLC. The disappearance of the starting material and the appearance of the product spot with a different Rf value provide a clear indication of reaction completion.

-

Spectroscopic Confirmation: The final product and key intermediates should be characterized by NMR and mass spectrometry to confirm their identity and purity. Any significant deviation from the expected spectra would indicate the presence of impurities or side products, prompting a review of the experimental procedure.

Mandatory Visualization: Logical Relationships in Protecting Group Strategy

Caption: Logic flow of protected amino acids in peptide synthesis.

Conclusion

N-α-Benzyl-L-methionine methyl ester hydrochloride is a valuable and versatile derivative for the incorporation of methionine in peptide synthesis. Its synthesis is straightforward, and the protecting groups can be selectively removed under well-defined conditions. A thorough understanding of the underlying chemical principles and potential side reactions, particularly the oxidation of the methionine side chain, is crucial for its successful application. By following well-controlled and self-validating protocols, researchers and drug development professionals can confidently utilize this compound to construct complex peptides and other bioactive molecules, advancing the frontiers of science and medicine.

References

- Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.

- Meffre, P., et al. (1989). N-(Benzyloxycarbonyl)-L-vinylglycine Methyl Ester from L-Methionine Methyl Ester Hydrochloride.

-

Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved February 7, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of N-(2-Amino-benzyl)-methionine. Retrieved February 7, 2026, from [Link]

- Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.

- Siano, A. S., et al. (2025).

- Isidro-Llobet, A., et al. (n.d.). Amino Acid-Protecting Groups.

- Ulla, M. D., et al. (n.d.). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Molecules.

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 7, 2026, from [Link]

-

Pianeta Chimica. (n.d.). Synthesis of Amino Acid Methyl Ester Hydrochloride. Retrieved February 7, 2026, from [Link]

- Bolchi, C., et al. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents.

-

Thieme. (n.d.). 4 Synthesis of Peptides. Retrieved February 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved February 7, 2026, from [Link]

-

LookChem. (n.d.). methionine suppliers USA. Retrieved February 7, 2026, from [Link]

Sources

- 1. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pianetachimica.it [pianetachimica.it]

- 3. researchgate.net [researchgate.net]

- 4. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. biotage.com [biotage.com]

- 10. peptide.com [peptide.com]

Technical Guide: The Role of Benzyl and Methyl Groups in Bzl,Me-L-Met-OMe HCl

Executive Summary

Compound Identity:

This guide analyzes the structural logic and synthetic utility of Bzl,Me-L-Met-OMe·HCl , a specialized intermediate in peptide chemistry.[1] While L-Methionine (Met) is a standard proteinogenic amino acid, the introduction of Benzyl (Bzl) and Methyl (Me) groups on the amine, coupled with a Methyl Ester (OMe) on the carboxyl, transforms it into a critical scaffold for synthesizing

Part 1: Structural Deconstruction & Chemical Logic

The molecule is not a final drug but a high-value synthetic intermediate. Each protecting group plays a distinct, causal role in the chemical workflow.

The Methyl Ester (OMe): The Solubility Anchor

-

Role: Carboxyl Protection & Lipophilicity.

-

Mechanism: The free zwitterionic form of Methionine is insoluble in the organic solvents (THF, DCM) required for alkylation. Converting the carboxylic acid to a methyl ester (OMe) removes the negative charge, preventing zwitterion formation and ensuring solubility in organic media.

-

Strategic Value: It protects the C-terminus from participating in side reactions (such as anhydride formation) during the N-alkylation steps.

The -Benzyl Group (Bzl): The "Sacrificial" Director

-

Role: Prevention of Over-Methylation (Quaternization).

-

The Problem: Direct methylation of a primary amine (H-Met-OMe) with methyl iodide (MeI) is uncontrollable. It rapidly progresses from mono-methyl to di-methyl (quaternary ammonium), rendering the molecule useless for peptide coupling.

-

The Bzl Solution: By first installing a bulky Benzyl group (via reductive amination), the nitrogen becomes a secondary amine (

-Bzl). Steric hindrance and electronic modulation then allow for a controlled second alkylation to install the Methyl group, stopping at the tertiary amine stage ( -

Fate: The Bzl group is "sacrificial." Once the Methyl group is installed, the Bzl group is cleaved (typically via hydrogenolysis) to reveal the desired

-Methyl-L-Methionine.

The -Methyl Group (Me): The Target Modification

-

Role: Peptidomimetic Stability.

-

Bioactivity: In the final peptide, this methyl group replaces the amide proton. This eliminates a hydrogen bond donor, altering the peptide's conformation (often inducing cis-configurations) and, crucially, blocking proteolytic enzymes (proteases) from cleaving the peptide bond.

The Hydrochloride Salt (HCl)

-

Role: Shelf Stability.[1]

-

Mechanism: The free amine/ester is an oil prone to oxidation (sulfoxide formation) and cyclization (diketopiperazine). The HCl salt crystallizes the compound, stabilizing the lattice and preventing oxidative degradation of the methionine sulfur.

Part 2: The "Sulfur Poisoning" Challenge (Expert Insight)

Critical Warning: While the Bzl/Me strategy is standard for amino acids like Alanine or Leucine, Methionine presents a severe chemical incompatibility.

The standard method to remove the Benzyl group is Catalytic Hydrogenolysis (

Troubleshooting the Bzl Cleavage in Met

Researchers working with Bzl,Me-L-Met-OMe must utilize specialized protocols to remove the Benzyl group without destroying the catalyst or oxidizing the sulfur.

| Method | Mechanism | Compatibility with Met | Expert Recommendation |

| Standard Pd/C | Catalytic Hydrogenation | Incompatible (Poisoning) | Do not use. Reaction will stall immediately. |

| Pd(OH)₂ (Pearlman's) | Enhanced Catalysis | Moderate | Can work with high catalyst loading (50-100% w/w) and high pressure. |

| ACE-Cl | Chemical Dealkylation | High | Uses 1-Chloroethyl chloroformate (ACE-Cl) to chemically cleave the Bzl group. Preferred for Met. |

| Na / NH₃ (liq) | Birch Reduction | High | Effective, but harsh conditions may hydrolyze the ester (OMe) simultaneously. |

Part 3: Synthetic Workflow & Visualization

The following diagram illustrates the "Transient Bzl" pathway, highlighting where Bzl,Me-L-Met-OMe fits into the synthesis of stable peptides.

Figure 1: The synthetic pathway utilizing the Benzyl group as a temporary blocking agent to achieve mono-N-methylation of Methionine.

Part 4: Experimental Protocols

Protocol A: Synthesis of -Benzyl- -Methyl-L-Met-OMe (The Target)

Pre-requisite: Start with H-Met-OMe·HCl.

-

Reductive Amination (Installation of Bzl):

-

Dissolve H-Met-OMe·HCl (10 mmol) in MeOH.

-

Add Benzaldehyde (1.1 eq) and stir for 30 min to form the imine.

-

Add

(1.5 eq) portion-wise. Monitor by TLC until primary amine disappears. -

Result:

-Benzyl-L-Met-OMe.

-

-

Methylation (Installation of Me):

-

To the crude reaction mixture (or isolated

-Bzl intermediate), add Formaldehyde (37% aq. solution, 5 eq). -

Add additional

(2 eq). -

Stir at room temperature for 4 hours.

-

Workup: Quench with water, extract into DCM, wash with saturated

. -

Purification: Flash chromatography (Hexane/EtOAc).

-

Product:Bzl,Me-L-Met-OMe .

-

Protocol B: Deprotection (Removal of Bzl) - The ACE-Cl Method

Chosen to avoid Sulfur poisoning of Pd catalysts.

-

Dissolve Bzl,Me-L-Met-OMe (1 mmol) in dry 1,2-dichloroethane (DCE).

-

Add 1-Chloroethyl chloroformate (ACE-Cl) (1.2 mmol) and proton sponge (catalytic) if acid sensitive.

-

Reflux for 2 hours. (Formation of carbamate intermediate).

-

Evaporate solvent to dryness.

-

Redissolve residue in Methanol and reflux for 1 hour. (Methanolysis of carbamate).

-

Evaporate MeOH. The residue is H-Me-Met-OMe·HCl .

Part 5: References

-

Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-α-amino acids. Chemical Reviews, 104(11), 5823-5846.

-

Benoiton, N. L. (2018). Chemistry of Peptide Synthesis. CRC Press. (Focus on N-methylation strategies).

-

Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906-910.

-

Olofson, R. A., et al. (1984). A new reagent for the selective dealkylation of tertiary amines. Journal of Organic Chemistry, 49(11), 2081–2082. (The ACE-Cl Method).

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard reference for Benzyl cleavage conditions).

Sources

Bzl,ME-L-met-ome hcl for introductory peptide synthesis

An In-Depth Technical Guide to Foundational Peptide Synthesis: Deconstructing the Role of N-Protected Methionine Methyl Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of peptides is a cornerstone of chemical biology and drug discovery, demanding a meticulous and strategic approach to the sequential assembly of amino acids. This guide delves into the fundamental principles of introductory peptide synthesis, using the compound N-Benzyl-L-methionine methyl ester hydrochloride as a focal point to deconstruct the critical roles of amino and carboxyl protecting groups. While this specific N-benzyl protected amino acid represents a less common choice for routine stepwise solid-phase peptide synthesis (SPPS) compared to standard Boc or Fmoc-protected congeners, its constituent parts—the benzyl protecting group, the methionine residue, and the methyl ester—are all fundamentally important in the broader context of peptide chemistry. This whitepaper will elucidate the strategic rationale behind protecting group selection, detail the mechanisms of peptide bond formation, provide field-proven experimental protocols, and offer a comparative analysis of common synthetic strategies, thereby equipping researchers with the foundational knowledge for successful peptide synthesis.

Part 1: Decoding the Starting Material: Structure and Strategic Implications

The compound designated "Bzl,ME-L-met-ome hcl" is most accurately identified as (S)-methyl 2-(benzylamino)-4-(methylthio)butanoate hydrochloride , also known as N-Benzyl-L-methionine methyl ester hydrochloride.[1] Let's dissect this molecule to understand its components and their typical roles in synthesis.

-

L-Methionine (Met): An essential amino acid characterized by its thioether side chain. This side chain is susceptible to oxidation, a critical consideration during synthesis and purification.[2]

-

Methyl Ester (-OMe): The carboxyl group of the methionine is protected as a methyl ester. Carboxyl protection is a mandatory first step in many synthetic strategies to prevent the amino acid from reacting with itself.[3][4] Methyl esters are common in solution-phase synthesis and can be prepared by reacting the amino acid with methanol in the presence of reagents like thionyl chloride or trimethylchlorosilane.[4][5]

-

Benzyl Group (Bzl): The α-amino group is protected by a benzyl group. Benzyl groups are stable protecting groups, often employed for side-chain protection (e.g., for serine, threonine, or aspartic acid) in the widely-used Boc/Bzl synthesis strategy.[6][7]

-

Hydrochloride (HCl): The molecule is supplied as a hydrochloride salt, which enhances its stability and solubility in certain solvents.

While N-Benzyl-L-methionine methyl ester hydrochloride is a valid chemical entity, its direct use in introductory, stepwise peptide synthesis is atypical. The N-benzyl group is generally removed under harsh conditions, such as catalytic hydrogenolysis, which may not be compatible with other protecting groups or the solid support used in SPPS.[7] More commonly, introductory peptide synthesis relies on Nα-protecting groups that are labile under specific, mild conditions, such as the acid-sensitive tert-Butoxycarbonyl (Boc) group or the base-sensitive 9-Fluorenylmethoxycarbonyl (Fmoc) group.[8][9]

Therefore, we will use this molecule as a springboard to discuss the foundational principles and more conventional workflows that a researcher new to the field will encounter.

Part 2: The Cornerstone of Peptide Synthesis: Protecting Group Strategy

The art of peptide synthesis lies in the selective formation of amide bonds. To achieve this, all other reactive functional groups must be masked with protecting groups. An effective synthetic strategy is dictated by the choice of these groups, particularly the "temporary" protection for the α-amino group of the incoming amino acid and the "permanent" protection for reactive side chains.[8][9]

The relationship between these protecting groups is defined by the principle of orthogonality . Orthogonal protecting groups can be removed under distinct chemical conditions, allowing for the selective deprotection of one group without affecting others.[6][9]

The Two Pillars of Solid-Phase Peptide Synthesis (SPPS)

Modern peptide synthesis is dominated by two primary strategies, named after the Nα-protecting group employed.

-

Boc/Bzl Strategy: This classic approach, pioneered by Bruce Merrifield, uses the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based groups (Bzl) for permanent side-chain protection.[6][10]

-

Nα-Deprotection: The Boc group is removed at each cycle with a moderate acid, typically trifluoroacetic acid (TFA).[3]

-

Final Cleavage: At the end of the synthesis, both the side-chain protecting groups and the linkage to the solid support are cleaved simultaneously using a strong acid, such as liquid hydrogen fluoride (HF).[10]

-

-

Fmoc/tBu Strategy: This is currently the more prevalent method due to its use of milder reagents. It employs the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |

| Nα-Deprotection Reagent | Moderate Acid (e.g., TFA) | Mild Base (e.g., 20% Piperidine/DMF) |

| Side-Chain Protection | Benzyl (Bzl) based groups | tert-Butyl (tBu) based groups |

| Final Cleavage Reagent | Strong Acid (e.g., HF) | Moderate Acid (e.g., TFA) |

| Primary Advantage | Robust, well-established | Milder conditions, avoids HF |

| Primary Disadvantage | Requires hazardous strong acids | Potential for side reactions with base |

Table 1: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies.

Visualizing the Synthetic Cycle

The core of SPPS is a repeated cycle of deprotection and coupling, as illustrated below.

Figure 2: A simplified representation of the two-step peptide coupling reaction.

Part 4: Essential Experimental Protocols

The following protocols provide a self-validating framework for fundamental peptide synthesis operations. Causality is explained at each critical step.

Protocol 1: Carboxyl Group Protection - Synthesis of L-Methionine Methyl Ester Hydrochloride

-

Objective: To protect the carboxylic acid of L-methionine as a methyl ester, preparing it for use as a C-terminal amino acid in a solution-phase synthesis or for further Nα-protection.

-

Rationale: The esterification prevents the carboxyl group from acting as a nucleophile or participating in unwanted side reactions. Using thionyl chloride in methanol is a classic and efficient method for this transformation. [4] Methodology:

-

System Preparation: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a drying tube. The exclusion of moisture is critical as thionyl chloride reacts violently with water.

-

Reagent Preparation: Cool 50 mL of anhydrous methanol to 0°C in an ice bath.

-

Thionyl Chloride Addition: Slowly and cautiously add 5.5 mL (~7.5 g, 1.1 eq) of thionyl chloride to the cold methanol. This is a highly exothermic reaction that generates HCl gas in situ, which catalyzes the esterification.

-

Amino Acid Addition: Add 5.0 g of L-methionine to the acidic methanol solution.

-

Reaction: Allow the mixture to warm to room temperature and then gently reflux for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

-

Workup: Remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is the crude L-methionine methyl ester hydrochloride.

-

Purification: Recrystallize the product from a suitable solvent system, such as methanol/diethyl ether, to yield pure crystals.

Protocol 2: A Standard SPPS Coupling Cycle (Fmoc/tBu Strategy)

-

Objective: To couple an Fmoc-protected amino acid to a deprotected, resin-bound peptide chain.

-

Rationale: This protocol uses the highly efficient HBTU/DIPEA activation system, which promotes rapid coupling and minimizes racemization. Each washing step is critical to remove excess reagents and byproducts, ensuring a high-purity final product. [2] Materials:

-

Fmoc-deprotected peptide-resin (e.g., Rink Amide resin)

-

Fmoc-protected amino acid (3 eq)

-

HBTU (2.9 eq)

-

N,N-Diisopropylethylamine (DIPEA) (6 eq)

-

Dimethylformamide (DMF)

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. This cleaves the Nα-Fmoc group, liberating the free amine.

-

Washing: Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.

-

Activation Solution: In a separate vial, dissolve the Fmoc-amino acid and HBTU in DMF. Add DIPEA and pre-activate for 2-5 minutes. DIPEA acts as a non-nucleophilic base to facilitate the activation and neutralize the protonated amine on the resin.

-

Coupling: Add the activation solution to the resin and agitate for 45-60 minutes.

-

Washing: Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times) to remove unreacted reagents and soluble byproducts.

-

Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating the coupling reaction has gone to completion. If the test is positive, the coupling step should be repeated.

Conclusion

While the specific reagent N-Benzyl-L-methionine methyl ester hydrochloride may have niche applications, a thorough understanding of its constituent chemical motifs provides a gateway to the core principles of peptide synthesis. Mastery of this field is built upon a logical and strategic application of protecting groups, an understanding of activation chemistry, and the execution of precise, validated protocols. The Boc/Bzl and Fmoc/tBu strategies provide robust and versatile frameworks for the synthesis of simple and complex peptides alike. By internalizing the causality behind each experimental choice—from selecting an orthogonal protecting group set to choosing an appropriate coupling reagent—researchers can troubleshoot effectively and pave the way for the successful synthesis of peptides for therapeutic, diagnostic, and fundamental scientific applications.

References

-

Bzl,ME-L-ala-ome hcl | C12H18ClNO2 | CID 56777295 - PubChem. National Center for Biotechnology Information. [Link]

-

H-Tyr(Bzl)-OMe.HCl | 34805-17-9 | A Chemtek. A Chemtek. [Link]

-

Introduction to Peptide Synthesis - Master Organic Chemistry. Master Organic Chemistry. [Link]

-

26.7: Peptide Synthesis - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Introduction to Peptide Synthesis - PMC - NIH. National Institutes of Health. [Link]

-

benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters - PMC. National Institutes of Health. [Link]

-

Enhance Peptide Manufacturing Using Backbone N Protecting Groups - YouTube. American Chemical Society. [Link]

-

Problem 2 - Pianeta Chimica. Pianeta Chimica. [Link]

Sources

- 1. BZL-MET-OME HCL CAS#: 402929-60-6 [amp.chemicalbook.com]

- 2. peptide.com [peptide.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pianetachimica.it [pianetachimica.it]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 9. peptide.com [peptide.com]

- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: N-Benzyl-N-methyl-L-methionine methyl ester hydrochloride in Solution-Phase Synthesis

Abstract

N-alkylated amino acids are critical components in medicinal chemistry and drug development, primarily for their ability to enhance metabolic stability, improve membrane permeability, and modulate the conformational properties of peptides.[1] N-Benzyl-N-methyl-L-methionine methyl ester hydrochloride is a versatile chiral building block used in the solution-phase synthesis of peptidomimetics and other complex chiral molecules.[2][3] The presence of both N-benzyl and N-methyl groups creates a sterically hindered tertiary amine, which can influence peptide backbone conformation and resistance to enzymatic degradation. This guide provides a comprehensive overview, including detailed, field-tested protocols for the multi-step synthesis of the title compound from L-methionine and its subsequent application in a solution-phase peptide coupling reaction. We will explore the causality behind experimental choices, provide self-validating protocols with analytical checkpoints, and discuss strategies for the final deprotection of the synthesized peptide.

Introduction: The Rationale for N-Alkylation in Peptide Synthesis

Solution-phase peptide synthesis (SolPS) remains a powerful methodology for the large-scale and high-purity production of peptides, where purification of intermediates after each step is feasible.[4][5] Unlike solid-phase peptide synthesis (SPPS), SolPS avoids issues related to resin loading, peptide aggregation on the solid support, and the use of large excesses of reagents.[6][7]

The incorporation of N-alkylated amino acids, such as N-Benzyl-N-methyl-L-methionine, serves several strategic purposes:

-

Enhanced Bioavailability: N-methylation increases lipophilicity, which can improve absorption and transport across biological membranes.[1]

-

Proteolytic Resistance: The tertiary amide bond formed by an N-alkylated amino acid is resistant to cleavage by common proteases, thus increasing the in-vivo half-life of the peptide.

-

Conformational Constraint: The steric bulk of the N-alkyl groups restricts the rotation around the peptide bond, locking the peptide into a more defined conformation, which can be crucial for receptor binding and biological activity.